butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a chromone ring system, which is a key structural motif in many pharmacologically active molecules.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown significant inhibitory activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-2-carbaldehyde with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures (around 60-70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The chromone ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid moiety instead of a butyl ester.
2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: Contains a chromone ring and exhibits anticancer activity.
Uniqueness
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific combination of a chromone ring with a butyl ester and an amino benzoate moiety.
Properties
IUPAC Name |
butyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-3-12-26-21(25)14-8-10-15(11-9-14)22-20(24)19-13-17(23)16-6-4-5-7-18(16)27-19/h4-11,13H,2-3,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFRMKRYFLYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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